molecular formula C18H22N6O5S2 B2844192 N-(5-methylisoxazol-3-yl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105248-21-2

N-(5-methylisoxazol-3-yl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2844192
CAS RN: 1105248-21-2
M. Wt: 466.53
InChI Key: ZYUUDEDVYAPLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H22N6O5S2 and its molecular weight is 466.53. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy and CDK Inhibition

The compound’s core structure, a 2,4-diamino-5-ketopyrimidine, serves as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their dysregulation is common in cancer cells. This compound selectively targets CDK1, CDK2, and CDK4, inhibiting their activity. Notably, compound 39 (also known as R547) demonstrates exceptional CDK inhibitory potency (Ki values of 0.001, 0.003, and 0.001 μM for CDK1, CDK2, and CDK4, respectively). In vitro studies reveal its efficacy in inhibiting the growth of various human tumor cell lines, including HCT116 colorectal cancer cells .

Chemical Biology and Structural Studies

Researchers can utilize this compound as a chemical probe to study CDK-related pathways and cellular processes. X-ray crystallography studies have provided insights into its binding mode with CDK2 .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-4-thiophen-2-yl-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O5S2/c1-12-10-14(21-29-12)19-15(25)11-23-18(26)24(16-4-3-9-30-16)17(20-23)13-5-7-22(8-6-13)31(2,27)28/h3-4,9-10,13H,5-8,11H2,1-2H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUUDEDVYAPLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-(3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

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